2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate involves several steps. One common method includes the phosphorylation of 2-C-Methyl-D-erythritol followed by cyclization to form the cyclopyrophosphate ring. The reaction conditions typically involve the use of phosphorylating agents and cyclizing agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered strains of bacteria such as Escherichia coli are used to overproduce the compound by optimizing the expression of enzymes involved in the methylerythritol phosphate pathway .

Analyse Des Réactions Chimiques

Types of Reactions

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other intermediates in the isoprenoid biosynthesis pathway.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvent systems to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions include various isoprenoid intermediates and derivatives that play crucial roles in the biosynthesis of essential biomolecules such as carotenoids, tocopherols, and chlorophylls .

Applications De Recherche Scientifique

Biochemical Pathways and Isoprenoid Synthesis

MEcPP is integral to the non-mevalonate pathway of isoprenoid biosynthesis. It acts as a precursor to various essential biomolecules such as carotenoids and chlorophylls. Research indicates that manipulating MEcPP levels can influence the production of these compounds, which are vital for plant growth and development .

Plant Defense Mechanisms

Recent studies have highlighted MEcPP's role in enhancing plant resistance against herbivores. For instance, it has been shown to modulate salicylic acid (SA) signaling pathways, thereby increasing resistance to pests like aphids without compromising jasmonic acid (JA) pathways . Arabidopsis mutants with elevated MEcPP levels demonstrated heightened resistance to cabbage aphids, suggesting its potential application in developing pest-resistant crops .

Antibiotic Development

The enzymes involved in MEcPP synthesis are not present in mammals but are essential for bacterial survival. This characteristic makes MEcPP a promising target for novel antibiotics aimed at pathogenic bacteria and protozoa like Plasmodium falciparum, which causes malaria . Inhibitors designed to block the activity of MEcPP synthase could lead to effective treatments against these pathogens.

Immunomodulatory Properties

Research is ongoing into MEcPP's immunomodulatory effects. Preliminary findings suggest that it may influence immune responses, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Case Study 1: Enhancing Crop Resistance

A study on Arabidopsis mutants accumulating high levels of MEcPP revealed enhanced resistance to aphids. The research demonstrated that MEcPP upregulates genes related to defense mechanisms without interfering with other hormonal pathways . This finding opens avenues for genetic engineering in crop species to improve pest resistance.

Case Study 2: Targeting Pathogenic Bacteria

Inhibitors designed against 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase have shown promise as antibiotics against E. coli and other pathogens. By targeting this enzyme, researchers aim to develop drugs that selectively inhibit bacterial growth without affecting human cells .

Mécanisme D'action

The mechanism of action of 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate involves its role as an intermediate in the non-mevalonate pathway. It is produced by the enzyme this compound synthase and is subsequently converted into other intermediates by enzymes such as 4-hydroxy-3-methylbut-2-enyl diphosphate synthase. This pathway is crucial for the biosynthesis of isoprenoids, which are essential for various cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-C-Methyl-D-erythritol-4-phosphate: Another intermediate in the non-mevalonate pathway.

4-Diphosphocytidyl-2-C-methyl-D-erythritol: A precursor in the same pathway.

4-Hydroxy-3-methylbut-2-enyl diphosphate: A downstream product in the pathway.

Uniqueness

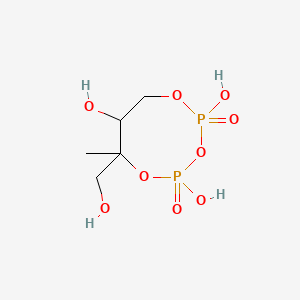

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate is unique due to its cyclopyrophosphate ring structure, which distinguishes it from other intermediates in the pathway. This unique structure is crucial for its specific interactions with enzymes and its role in the biosynthesis of isoprenoids .

Activité Biologique

2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate (MEcDP) is a crucial intermediate in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors in various organisms, particularly in bacteria and plants. This pathway is distinct from the mevalonate pathway found in archaea and eukaryotes. The biological activity of MEcDP has garnered attention due to its role in stress responses and potential as a target for antimicrobial drug development.

Biosynthesis and Metabolic Role

The MEP pathway consists of several enzymatic steps starting from pyruvate and glyceraldehyde-3-phosphate. MEcDP is synthesized from 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by the enzyme 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF). This process involves the release of cytidine monophosphate (CMP) and is critical for the generation of isoprenoid precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

Stress Response

Recent studies have highlighted the role of MEcDP in mediating responses to oxidative stress. Accumulation of MEcDP under oxidative conditions has been observed in several bacterial strains, suggesting its involvement in stress signaling pathways. Specifically, MEcDP has been linked to the release of histone-like proteins from DNA in Chlamydia trachomatis, facilitating nucleoid decondensation during terminal differentiation . Additionally, in plants, MEcDP accumulation is triggered by abiotic stresses such as wounding and high light exposure, leading to retrograde signaling that induces stress-response genes .

Antimicrobial Potential

The MEP pathway is absent in human cells, making its components attractive targets for developing novel antimicrobial agents. In particular, inhibitors targeting enzymes such as IspD and IspF have shown promise against pathogenic organisms like Plasmodium falciparum and Mycobacterium tuberculosis. For instance, fosmidomycin, an inhibitor of the enzyme DOXP reductoisomerase (IspC), has demonstrated efficacy in treating malaria . Recent research has identified new classes of inhibitors targeting IspD with low-nanomolar potency, highlighting the potential for these compounds to serve as effective treatments against malaria .

Inhibition Studies

A study focused on the inhibition of IspD revealed that compounds targeting this enzyme exhibited significant antimicrobial activity against Plasmodium falciparum. The structure-activity relationship analysis led to the identification of inhibitors with a promising profile for further development .

Plant Defense Mechanisms

Research involving Arabidopsis thaliana mutants demonstrated that MEcDP plays a role in plant defense mechanisms. The hds-3 mutant, which accumulates MEcDP due to a defect in the MEP pathway, showed enhanced resistance to aphids due to constitutive activation of defense responses mediated by MEcDP signaling .

Data Tables

Propriétés

IUPAC Name |

2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQRNJMIIUYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931210 | |

| Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141816-32-2 | |

| Record name | 2-Methyl-butan-1,2,3,4-tetraol-2,4-cyclopyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141816322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Hydroxymethyl)-6-methyl-1,3,5,2,4-trioxadiphosphocane-2,4,7-triol 2,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.